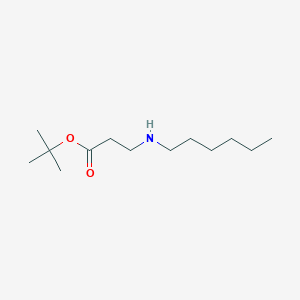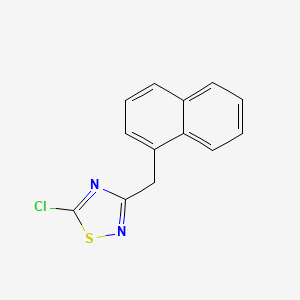![molecular formula C10H9ClN2S B6340673 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-70-4](/img/structure/B6340673.png)
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole (5-Cl-3-MPMT) is an important organic compound used in various scientific and industrial applications. It is a heterocyclic compound containing a thiadiazole ring system, which is a five-membered ring composed of two nitrogen atoms and three carbon atoms. 5-Cl-3-MPMT has been widely studied for its versatile properties, such as its ability to form complexes with transition metals, its potential as an inhibitor of enzymes, and its ability to act as a photosensitizer.
Applications De Recherche Scientifique
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole has a wide range of scientific and industrial applications. It has been used as an inhibitor of enzymes and as a photosensitizer in photodynamic therapy. It has also been used as a ligand in complexes with transition metals, and it has been studied for its potential use as a corrosion inhibitor in steel. Additionally, 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole has been studied as a potential inhibitor of cancer cell growth, and it has been used as a reagent in organic synthesis.
Mécanisme D'action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and they need to be studied in detail.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole in laboratory experiments is its versatility. It can be used as an inhibitor of enzymes and proteins, as a photosensitizer in photodynamic therapy, and as a reagent in organic synthesis. Additionally, it has been shown to form complexes with transition metals, which can lead to the inhibition of corrosion. The main limitation of using 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole in laboratory experiments is that it is not fully understood, so its effects on biochemical and physiological processes are not yet fully understood.
Orientations Futures
There are several potential future directions for the use of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole. First, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential use of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole as an inhibitor of cancer cell growth and as a corrosion inhibitor. Finally, further research is needed to explore the potential of 5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole as a photosensitizer in photodynamic therapy.
Méthodes De Synthèse
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole can be synthesized by a variety of methods, including the reaction of 2-methylphenylmethyl chloride with thiourea in the presence of a base, the reaction of 2-methylphenylmethyl chloride with thiourea and an acid catalyst, and the reaction of 2-methylphenylmethyl chloride with thiourea and a base catalyst. The reaction of 2-methylphenylmethyl chloride with thiourea and an acid catalyst is the most commonly used method, as it is the most efficient and produces the highest yields. The reaction is typically carried out at temperatures between 0 and 25°C, and the reaction time can vary from several hours to several days, depending on the reaction conditions.
Propriétés
IUPAC Name |
5-chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-4-2-3-5-8(7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSYJHEVMLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)
![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)


![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
